molecular formula C11H7FN2O3S B1436657 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-58-5

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1436657
CAS RN: 941869-58-5
M. Wt: 266.25 g/mol
InChI Key: ADAONUAYXPHZDR-UHFFFAOYSA-N
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Description

“2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 941869-58-5 . It has a molecular weight of 266.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found .

Scientific Research Applications

Biological Activities

2-Amino-1,3-thiazole-4-carboxylic acid derivatives, including compounds similar to 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, have been found to possess significant biological activities. They show promising fungicidal and antivirus activities, particularly against Tobacco mosaic virus (TMV). Some derivatives exhibit over 50% activity against various fungi at concentrations of 50 μg/mL. Compounds like 4c and 4e stand out for their high effects against TMV in vivo, demonstrating potential for fungi and virus control (Fengyun et al., 2015).

Antimicrobial and Anticancer Applications

A series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from similar 4-amino-3-substituted-5-mercapto-1,2,4-triazoles have shown anticancer properties. These derivatives, synthesized using compounds like fluorobenzoyl acids, displayed in vitro anticancer activity, highlighting their potential in medical research (Bhat et al., 2004).

Synthetic and Chemical Applications

In the field of synthetic chemistry, fluorobenzoic acid derivatives, closely related to 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, have been used in various applications. They have been involved in the solid-phase synthesis of benzodiazepinones and the development of hybrid molecules with penicillanic or cephalosporanic acid moieties, indicating their versatility in synthesizing complex organic compounds (Lee et al., 1999); (Başoğlu et al., 2013).

Pharmacological Studies

Studies involving fluorobenzoic acid glucuronides, which are similar to the compound , have provided insights into drug metabolism and pharmacology. They have been used to investigate the behavior of carboxylate-containing drugs, including their degradation, acyl migration, and hydrolysis rates, contributing to a better understanding of drug behavior in the body (Sidelmann et al., 1996).

Safety and Hazards

Specific safety and hazard information for “2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid” is not available in the sources I found . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAONUAYXPHZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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